

Pharmacological Profile of Tyrosyl-arginyl-phenylalanyl-lysineamide (DALDA): An In-depth Technical Guide

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Compound of Interest

Compound Name: Tyrosyl-arginyl-phenylalanyl-lysineamide

Cat. No.: B1606346

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Abstract

Tyrosyl-arginyl-phenylalanyl-lysineamide, commonly known as DALDA or [D-Arg2,Lys4]-dynorphin A-(1-4) amide, is a potent and highly selective synthetic opioid peptide. This technical guide provides a comprehensive overview of the pharmacological profile of DALDA, with a focus on its receptor binding affinity, functional activity, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in opioid pharmacology and the development of novel analgesic agents.

Introduction

DALDA is a tetrapeptide amide with the amino acid sequence H-Tyr-D-Arg-Phe-Lys-NH₂. It is a synthetic analog of the N-terminal sequence of dynorphin A. A key characteristic of DALDA is its high selectivity for the μ -opioid receptor (MOR), which mediates the analgesic effects of

many clinically used opioids. This selectivity is a crucial attribute in the quest for developing analgesics with improved side-effect profiles compared to traditional opioids like morphine.

Receptor Binding Profile

The affinity of DALDA for opioid receptors has been characterized through competitive radioligand binding assays. These assays measure the ability of DALDA to displace a radiolabeled ligand from its receptor, and the results are typically expressed as the inhibition constant (K_i).

Table 1: Opioid Receptor Binding Affinity of DALDA

Receptor Subtype	K_i (nM) - Data Unavailable	Selectivity Ratio
μ (mu)	-	-
δ (delta)	-	$K_i(\delta)/K_i(\mu) > 10,000$ [1]
κ (kappa)	-	$K_i(\kappa)/K_i(\mu) > 100$ [1]

Note: While specific K_i values for DALDA are not readily available in the cited literature, the selectivity ratios indicate a profound preference for the μ -opioid receptor over the δ - and κ -opioid receptors.

Functional Activity

The functional activity of DALDA as a μ -opioid receptor agonist has been demonstrated in various in vitro and in vivo assays. These assays assess the ability of the compound to elicit a biological response following receptor binding.

In Vitro Functional Assays

Functional assays such as GTPyS binding and cAMP inhibition are commonly used to quantify the potency (EC_{50}) and efficacy (E_{max}) of G protein-coupled receptor (GPCR) agonists like DALDA.

Table 2: In Vitro Functional Activity of DALDA

Assay	Parameter	Value
GTPyS Binding	EC50	Data Unavailable
Emax	Data Unavailable	
cAMP Inhibition	IC50	Data Unavailable
Emax	Data Unavailable	

Note: Specific quantitative data from GTPyS binding or cAMP inhibition assays for DALDA were not available in the reviewed literature.

In Vivo Analgesic Activity

The antinociceptive effects of DALDA have been evaluated in animal models of pain, such as the tail-flick and hot-plate tests. These tests measure the latency of an animal to withdraw its tail or paw from a thermal stimulus.

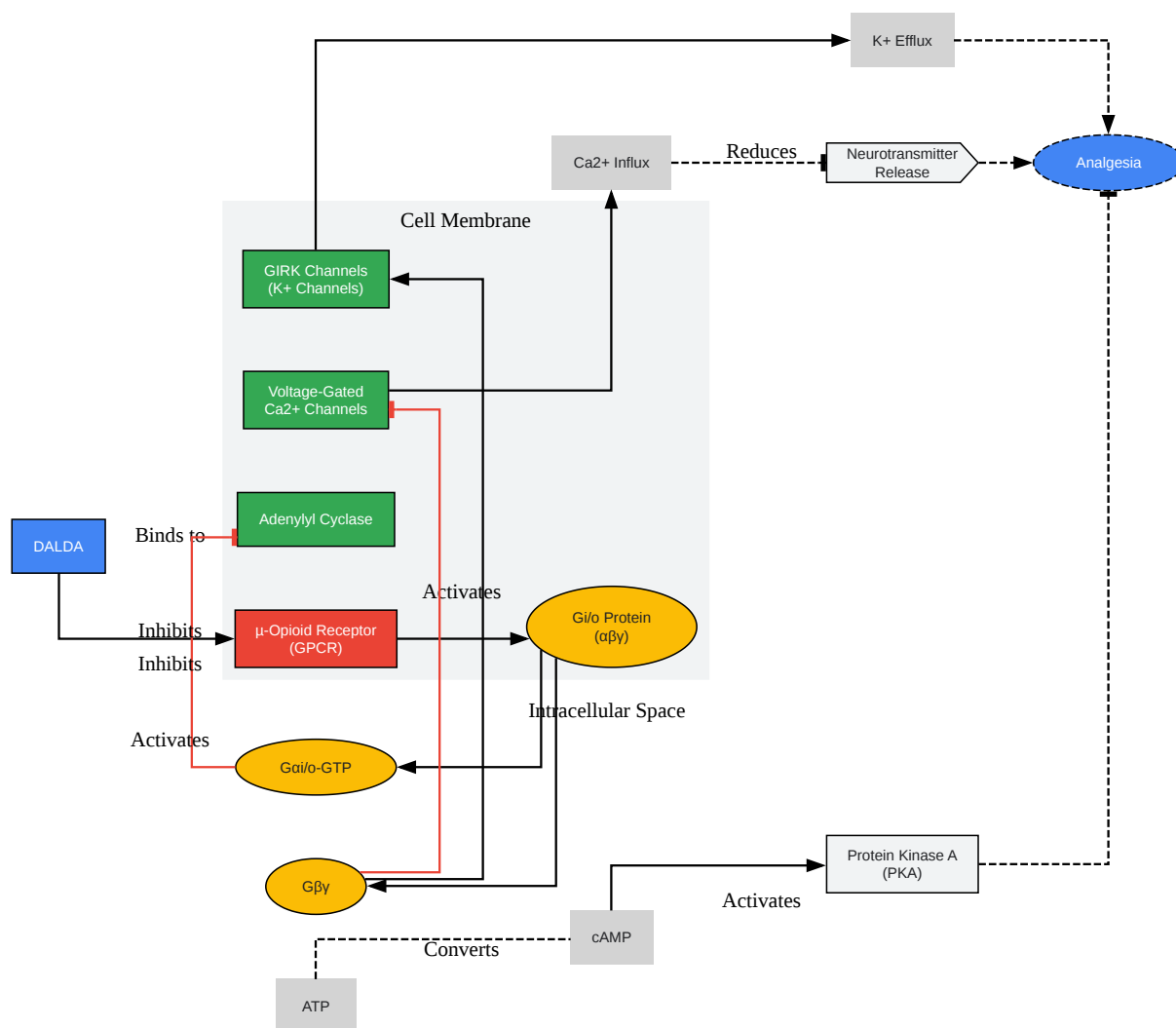
Table 3: In Vivo Antinociceptive Potency of DALDA

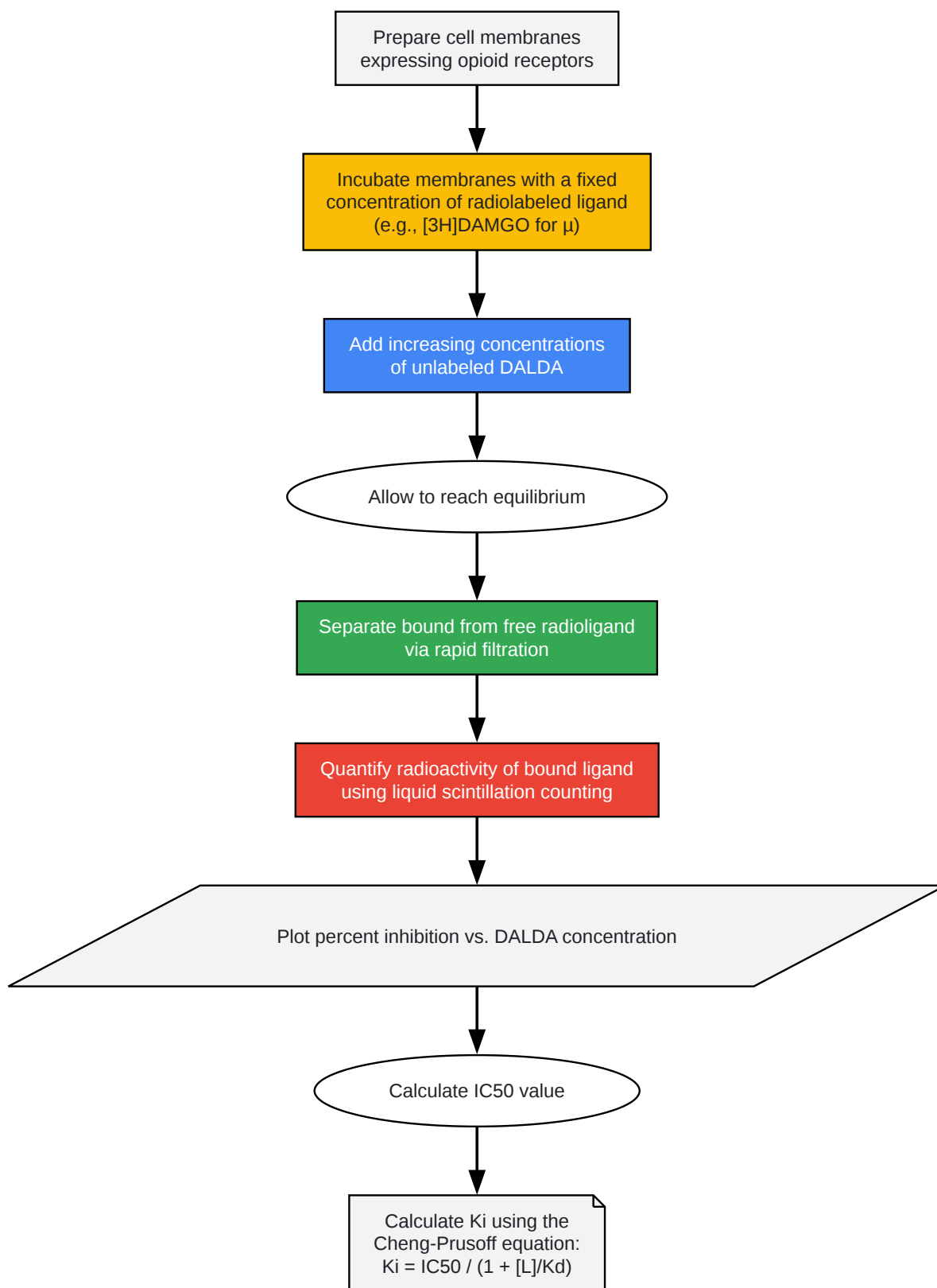
Assay	Animal Model	Route of Administration	Potency (AD50)
Tail-Flick Test	Rat/Mouse	Intrathecal	Potent, dose-dependent effect[1]
Hot-Plate Test	Rat/Mouse	Data Unavailable	Data Unavailable

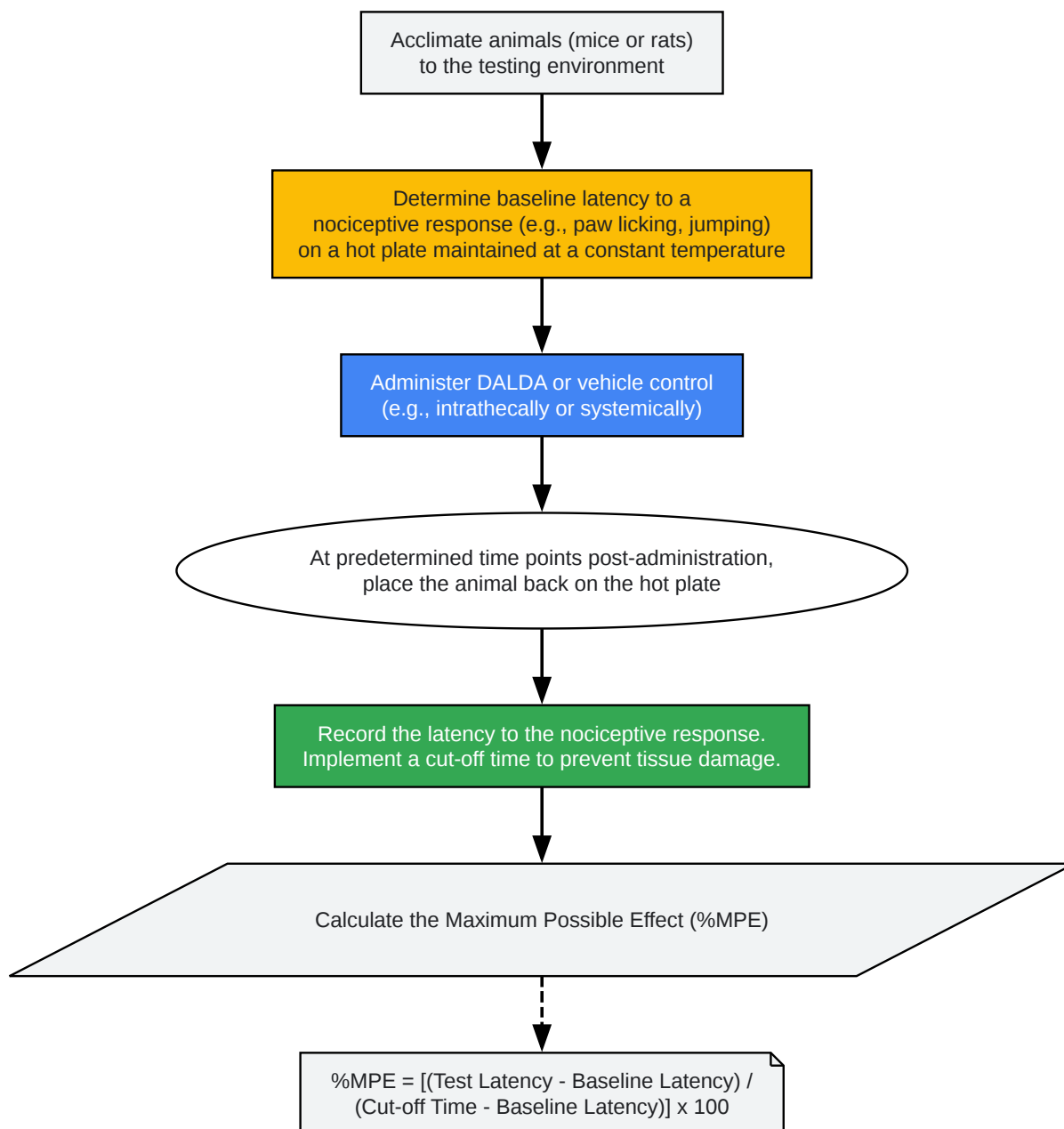
Note: While described as a potent analgesic, specific AD50 values for DALDA from in vivo studies were not consistently reported in the available literature.

Signaling Pathways

As a μ -opioid receptor agonist, DALDA initiates a cascade of intracellular signaling events upon binding to the receptor. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to downstream effects that ultimately result in the modulation of neuronal excitability and neurotransmitter release.







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References

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